3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carbonitrile
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Overview
Description
3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carbonitrile is an organic compound characterized by its unique structure, which includes a trifluoroethoxy group attached to a cyclobutene ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carbonitrile typically involves the reaction of cyclobutene derivatives with trifluoroethanol and a suitable nitrile source. One common method includes the use of a Rhodium-catalyzed ring expansion of cyclopropyl N-tosylhydrazone, which enables the formation of monosubstituted cyclobutenes . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism by which 3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s stability and reactivity, while the cyclobutene ring provides a rigid framework that can interact with various biological targets. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carboxylic acid
- 3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-amine
- 3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-ol
Uniqueness
3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carbonitrile is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of molecules with specific characteristics and functionalities.
Properties
CAS No. |
87712-24-1 |
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Molecular Formula |
C7H6F3NO |
Molecular Weight |
177.12 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxy)cyclobut-2-ene-1-carbonitrile |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-12-6-1-5(2-6)3-11/h1,5H,2,4H2 |
InChI Key |
XGBUJGWLQNDJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C1OCC(F)(F)F)C#N |
Origin of Product |
United States |
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